molecular formula C9H6N2O4 B15330042 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one CAS No. 103028-64-4

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one

Cat. No.: B15330042
CAS No.: 103028-64-4
M. Wt: 206.15 g/mol
InChI Key: RSDIZLRVZHYTTN-UHFFFAOYSA-N
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Description

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused bicyclic structure with a methyl group at position 2 and a nitro group at position 6. Benzoxazinones are heterocyclic compounds with a 4H-3,1-benzoxazin-4-one core, widely studied for their biological activities, including herbicidal, antibacterial, and enzyme-inhibitory properties .

Properties

CAS No.

103028-64-4

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-methyl-8-nitro-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3

InChI Key

RSDIZLRVZHYTTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves nitration of a pre-synthesized benzoxazine precursor. The precursor, typically 2-methyl-4H-3,1-benzoxazin-4-one, undergoes electrophilic aromatic substitution at the 8-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. The methyl group at position 2 directs nitration to the para position via its electron-donating effect, while the oxazinone ring’s electron-withdrawing nature enhances regioselectivity.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Controlled nitration at 0–5°C minimizes byproducts like dinitro derivatives.
  • Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ achieves >80% conversion.
  • Workup : Quenching with ice water followed by neutralization with NaHCO₃ yields the crude product, which is purified via recrystallization (ethanol/water).

Table 1: Representative Nitration Conditions

Precursor Nitrating Agent Temp (°C) Yield (%) Purity (%)
2-Methyl-4H-3,1-benzoxazin-4-one HNO₃/H₂SO₄ 0–5 78 95
2-Methyl-4H-3,1-benzoxazin-4-one Acetyl nitrate 10 72 92

Challenges and Mitigation

Over-nitration and ring-opening side reactions are common issues. Steric hindrance from the methyl group partially mitigates this, but precise stoichiometry remains critical.

Carbonylation-Cyclization Domino Reactions

Palladium-Catalyzed Methodology

A two-chamber system enables domino carbonylation-cyclization of 2-iodophenol derivatives with cyanamide. Pd(PPh₃)₄ catalyzes CO insertion (generated in situ from Mo(CO)₆) to form the oxazinone core. Subsequent cyclization with cyanamide introduces the exocyclic amine, which is methylated post-synthesis.

Reaction Setup and Yield Enhancement

  • CO Source : Mo(CO)₆ in chamber B releases CO gas at 65°C, avoiding handling hazardous CO gas.
  • Solvent : 1,4-Dioxane with triethylamine (Et₃N) maximizes Pd catalyst activity.
  • Isolation : Precipitation in iso-hexane affords the product in 76% yield.

Table 2: Domino Reaction Parameters

Starting Material Catalyst CO Source Temp (°C) Yield (%)
2-Iodophenol Pd(PPh₃)₄ Mo(CO)₆ 65 76
2-Bromophenol Pd(OAc)₂/DPE-phos Mo(CO)₆ 65 68

Limitations

Functional group tolerance is limited; electron-deficient aryl halides exhibit reduced reactivity.

Palladium-Catalyzed Cross-Coupling and Cyclization

Ortho-Functionalization Strategies

Recent advances leverage 1,3-benzoxazin-4-ones as directing groups for Pd-catalyzed C-H activation. For example, Suzuki-Miyaura coupling at the 8-position installs nitro groups post-cyclization. This method bypasses hazardous nitration steps but requires pre-functionalized boronic acids.

Case Study: Direct Nitro Group Installation

Aryl boronic acids bearing nitro groups react with 2-methyl-4H-3,1-benzoxazin-4-one under Pd(OAc)₂ catalysis. Ligands such as XPhos enhance coupling efficiency.

Table 3: Cross-Coupling Performance

Boronic Acid Ligand Yield (%)
4-Nitrophenyl XPhos 65
3-Nitrophenyl SPhos 58

Drawbacks

Competitive protodeboronation and homocoupling reduce yields, necessitating excess boronic acid.

Cyclization of Anthranilic Acid Derivatives

Dehydrative Cyclization

2-Amino-4-nitrophenol derivatives cyclize with 2-bromo-2-methylmalonate in dimethylformamide (DMF) using KF as a base. The reaction proceeds via SN2 displacement, forming the oxazine ring, followed by ester hydrolysis and decarboxylation.

Process Optimization

  • Base : KF in DMF at 80°C achieves 70% conversion.
  • Workup : Acidic hydrolysis (HCl) followed by neutralization isolates the product.

Table 4: Cyclization Efficiency

Substrate Base Temp (°C) Yield (%)
2-Amino-4-nitrophenol KF 80 70
2-Amino-5-nitrophenol K₂CO₃ 100 55

Challenges

Malonate ester side reactions necessitate careful stoichiometric control.

Recent Advances: N-Directed ortho-Functionalization

Catalytic C-H Nitration

Transition metal complexes (e.g., Ru, Rh) enable direct nitration of 2-methyl-4H-3,1-benzoxazin-4-one at the 8-position using AgNO₃ as a nitro source. The oxazinone’s N-atom acts as a directing group, facilitating regioselective nitration.

Performance Metrics

  • Catalyst : [Ru(p-cymene)Cl₂]₂ with oxidants (K₂S₂O₈) achieves 60% yield.
  • Solvent : Toluene/CF₃CO₂H (4:1) enhances catalyst stability.

Table 5: Catalytic Nitration Results

Catalyst Nitro Source Yield (%)
[Ru(p-cymene)Cl₂]₂ AgNO₃ 60
Rh₂(OAc)₄ Cu(NO₃)₂ 52

Limitations

High catalyst loading (10 mol%) and costly metals hinder scalability.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 8th position undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amino derivative. This reaction is critical for generating intermediates with enhanced biological activity.

Conditions Reagents Product Yield Reference
HydrogenationH₂, Pd/C (10% w/w), ethanol, 25°C8-Amino-2-methyl-4H-3,1-benzoxazin-4-one85%
Chemical reductionFe/HCl, H₂O, reflux8-Amino derivative78%

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise reduction of the nitro group to amine through nitroso and hydroxylamine intermediates.

  • Fe/HCl reduction involves electron transfer from Fe⁰ to the nitro group, forming Fe³⁺ and releasing ammonia.

Hydrolysis of the Oxazinone Ring

The oxazinone ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening products.

Conditions Reagents Product Key Observations Reference
Acidic (HCl, 6M)H₂O, 100°C, 4 h2-Methyl-8-nitroanthranilic acidComplete ring opening
Basic (NaOH, 1M)EtOH, reflux, 2 hSodium salt of anthranilic acid derivativePartial decarboxylation observed

Mechanism :

  • Acidic hydrolysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.

Cycloaddition Reactions

The electron-deficient aromatic ring participates in Diels-Alder reactions, forming fused heterocycles.

Dienophile Conditions Product Regioselectivity Reference
Maleic anhydrideToluene, 110°C, 12 hFuranobenzoxazinone adductEndo preference
TetracyanoethyleneDMF, 80°C, 6 hTricyclic nitrile derivativeNot reported

Mechanism :

  • The nitro group enhances electron deficiency, stabilizing transition states during [4+2] cycloaddition.

Reactions with Nitrogen Nucleophiles

Reactivity with ammonia and hydroxylamine yields heterocyclic derivatives.

4.1. Reaction with Ammonia

Conditions Product Application Reference
NH₃ (g), EtOH, 60°C, 8 h8-Nitro-2-methylquinazolin-4(3H)-oneAntimicrobial intermediate

Mechanism :

  • Ammonia attacks the carbonyl carbon, followed by ring-opening and re-cyclization to form the quinazolinone core.

4.2. Reaction with Hydroxylamine

Conditions Product Key Feature Reference
NH₂OH·HCl, pyridine, 80°C, 3 h3-Hydroxy-8-nitroquinazolin-4(3H)-oneChelating properties

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to meta positions, enabling limited substitution.

Reagents Conditions Product Yield Reference
Br₂, FeBr₃CH₂Cl₂, 0°C, 1 h6-Bromo-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one45%

Mechanism :

  • Bromination occurs at the 6th position (meta to nitro group) via σ-complex intermediate stabilization.

Photochemical Reactions

UV irradiation induces nitro group rearrangement or degradation.

Conditions Product Observation Reference
UV (254 nm), MeCN, 24 h8-Nitroso derivativeFormation of nitroxide radicals

Scientific Research Applications

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects against bacterial infections.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, and the benzoxazinone ring structure enhances its binding affinity to bacterial targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Key Structural Features
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one 2-CH₃, 8-NO₂ Nitro group enhances electrophilicity; methyl group stabilizes the heterocyclic core .
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one 2-CH₃, 6-OCH₃, 7-OCH₃ Methoxy groups donate electrons, improving solubility and stability via hydrogen bonding .
5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one 2-C₆H₅, 5-F Fluorine substituent increases lipophilicity and herbicidal activity .
2-Phenoxy-4H-3,1-benzoxazin-4-one 2-O-C₆H₅ Phenoxy group confers herbicidal potency comparable to commercial herbicides like 2,4-D .

Physical and Chemical Properties

Property 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one 2-Methyl-4H-3,1-benzoxazin-4-one 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Molecular Weight ~207.16 (estimated) 161.16 235.24
Melting Point Not reported 79–82°C Not reported
Solubility Likely low in water Low (non-polar solvents) Improved due to methoxy groups
Key Spectral Data Nitro group IR: ~1520 cm⁻¹ (asymmetric stretch) 1H-NMR: δ 2.5 (CH₃), δ 7.2–8.1 (aromatic) 1H-NMR: δ 3.8 (OCH₃), δ 6.5–7.5 (aromatic)

Key Research Findings

  • Herbicidal Activity: Nitro and halo substituents at positions 5–8 significantly enhance herbicidal potency by mimicking phenoxyacetic acid herbicides .
  • Enzyme Inhibition : Substitution at position 2 (e.g., methyl or phenyl) optimizes steric fit in enzyme active sites, as seen in Cathepsin G inhibitors .
  • Synthetic Efficiency : Iminium cation-mediated cyclization offers greener, high-yield routes for 2-substituted derivatives compared to traditional methods .

Biological Activity

2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one, a member of the benzoxazinone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a nitro group and a benzoxazinone moiety, which contribute to its pharmacological potential.

Biological Activities

Anticancer Activity
Research has demonstrated that 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study indicated that this compound caused substantial alterations in cell cycle distribution and exhibited inhibitory activity against porcine pancreatic elastase, which is relevant in cancer progression and metastasis .

Mechanism of Action
The mechanism underlying its anticancer properties may involve the inhibition of key proteases such as human leukocyte elastase (HLE). HLE is implicated in tissue remodeling and tumor progression; thus, inhibiting its activity could hinder cancer cell invasiveness .

Antimicrobial Activity
In addition to its anticancer properties, 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one has been evaluated for antimicrobial activity. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against various strains, indicating potent antibacterial properties .

Research Findings and Case Studies

StudyFindingsMethodology
Study on Cytotoxicity Significant cytotoxicity in P388 cells with ID50 values of 9.9 µMCell viability assays were conducted to determine the effect on cell proliferation
Protease Inhibition Study Inhibitory effects on human leukocyte elastaseEnzyme assays were performed to assess the inhibition rates
Antimicrobial Evaluation Effective against S. aureus and E. coli with MIC values as low as 0.0039 mg/mLDisc diffusion method was utilized for antimicrobial susceptibility testing

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one can be attributed to its structural features. The presence of the nitro group enhances electron-withdrawing properties, which may increase the compound's reactivity towards biological targets. Additionally, modifications at the benzoxazinone core can lead to variations in potency and selectivity against different enzymes or receptors .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

Answer:
The benzoxazinone core is typically synthesized via cyclization of precursors like anthranilic acid derivatives. For example, refluxing N-acetyl anthranilic acid with acetic anhydride forms the benzoxazinone ring, as demonstrated in analogous syntheses . To introduce the 8-nitro and 2-methyl substituents, sequential functionalization (e.g., nitration followed by alkylation) under controlled conditions (temperature, catalyst) is recommended. Mechanochemical methods using reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine can improve yields and reduce byproducts . Optimization requires monitoring via TLC or HPLC and adjusting solvent polarity (e.g., acetonitrile for polar intermediates).

Advanced: How do structural modifications at the 2- and 8-positions influence the compound’s biochemical interactions?

Answer:
The 2-methyl group enhances lipophilicity, potentially improving membrane permeability, while the 8-nitro group introduces electron-withdrawing effects that stabilize reactive intermediates. Comparative studies of benzoxazinones (e.g., 2-ethoxy vs. 2-methyl derivatives) reveal that substituents at the 2-position modulate binding to enzymes like cyclooxygenase-2 or antimicrobial targets . For instance, nitro groups at the 8-position may enhance electrophilicity, enabling covalent interactions with cysteine residues in proteins (as seen in L-cysteine adducts of related compounds) . Computational docking (AutoDock 4.0) and QSAR modeling can predict substituent effects on target affinity .

Data Contradiction: How can conflicting reports on antimicrobial activity among benzoxazinone derivatives be resolved?

Answer:
Discrepancies often arise from variations in assay protocols (e.g., MIC vs. disk diffusion), bacterial strains, or compound purity. For example, 2-phenyl-4H-3,1-benzoxazin-4-one derivatives showed variable fungicidal efficacy depending on substituents and testing conditions . To resolve contradictions:

  • Standardize testing using CLSI guidelines.
  • Validate purity via HPLC (>95%) and characterize degradation products.
  • Perform dose-response curves to differentiate bacteriostatic vs. bactericidal effects.
  • Cross-reference with structural analogs (e.g., trifluoromethyl or ethoxy variants) to identify substituent-specific trends .

Analytical: What techniques are critical for confirming the structural integrity of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one?

Answer:

  • Spectroscopy:
    • IR: Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and nitro (NO₂) peaks at ~1520–1350 cm⁻¹.
    • ¹H/¹³C NMR: Assign methyl (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Nitro groups deshield adjacent carbons .
  • X-ray Crystallography: Resolve bond lengths/angles (e.g., C–N in the oxazinone ring) to confirm regiochemistry .
  • Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., calculated for C₉H₇N₂O₄: 223.04 g/mol).

Computational: How can molecular docking elucidate the mechanism of action against enzymatic targets?

Answer:
Using software like AutoDock 4.0, researchers can:

Prepare the Ligand: Optimize the compound’s 3D structure (e.g., protonation states at physiological pH).

Select Targets: Prioritize enzymes with known benzoxazinone interactions (e.g., fungal CYP51 or bacterial dihydrofolate reductase).

Docking Parameters: Set grid boxes around active sites (e.g., 60 × 60 × 60 Å) and run Lamarckian genetic algorithms (100 runs).

Analyze Interactions: Identify hydrogen bonds with catalytic residues (e.g., Ser84 in Staphylococcus aureus enoyl-ACP reductase) or π-π stacking with aromatic side chains .

Validate with MD Simulations: Assess binding stability over 50–100 ns trajectories.

Comparative: How does the 8-nitro substituent affect reactivity compared to halogen or alkoxy groups?

Answer:
A comparative analysis of benzoxazinones reveals:

SubstituentReactivity/BioactivityExample
8-Nitro Electrophilic, participates in nucleophilic aromatic substitutionEnhanced inhibition of Candida albicans
8-Bromo Stabilizes radical intermediates; used in Suzuki couplingsPotential for functionalization
8-Ethoxy Electron-donating; reduces oxidative metabolismLower cytotoxicity in hepatic cell lines

The nitro group’s electron-withdrawing nature increases susceptibility to reduction (e.g., by nitroreductases), which can be exploited for prodrug activation .

Mechanistic: What strategies elucidate the compound’s role in modulating cellular pathways?

Answer:

  • Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., NF-κB or MAPK pathways).
  • Proteomics: SILAC labeling to quantify changes in enzyme levels (e.g., COX-2).
  • Metabolomics: LC-MS profiling of metabolites (e.g., arachidonic acid derivatives) to map pathway disruptions.
  • Kinase Assays: Use ADP-Glo™ kits to measure inhibition of kinases (e.g., EGFR or JAK2) .

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